N4-(cyclopropylmethyl)pyridine-3,4-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(cyclopropylmethyl)pyridine-3,4-diamine typically involves the cyclopropylmethylation of pyridine-3,4-diamine. One common method includes the reaction of pyridine-3,4-diamine with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N4-(cyclopropylmethyl)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N4-(cyclopropylmethyl)pyridine-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-(cyclopropylmethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridine-3,4-diamine: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
N4-(methyl)pyridine-3,4-diamine: Contains a methyl group instead of a cyclopropylmethyl group, leading to variations in reactivity and activity.
N4-(ethyl)pyridine-3,4-diamine: Similar to N4-(cyclopropylmethyl)pyridine-3,4-diamine but with an ethyl group, affecting its chemical behavior and applications.
Uniqueness: this compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties.
Biological Activity
N4-(Cyclopropylmethyl)pyridine-3,4-diamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 149.19 g/mol. The compound features a pyridine ring substituted at the 3 and 4 positions with amino groups, while the N4 position is occupied by a cyclopropylmethyl group. This unique structure is believed to contribute to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of amine groups allows for potential hydrogen bonding and electrostatic interactions, which are crucial for binding to biological targets. Preliminary studies suggest that this compound may modulate the activity of certain enzymes involved in cell signaling pathways, potentially influencing cellular responses.
Key Mechanisms Identified:
- Enzyme Modulation : Interaction with enzymes such as phosphoinositide 3-kinase (PI3K), which is involved in signaling pathways related to cell growth and survival .
- Receptor Binding : Potential binding to allosteric sites on receptors, which may alter receptor activity and downstream signaling.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell growth by targeting specific pathways involved in tumorigenesis.
- Antimicrobial Activity : Investigations into its antimicrobial properties suggest effectiveness against various pathogens, making it a candidate for further development in infectious disease treatment.
- Neurological Effects : Similar compounds have been studied for their effects on neuromuscular transmission and may offer insights into potential applications for neurological disorders .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N4-Cyclopentylpyridine-3,4-diamine | C9H12N3 | Contains a cyclopentyl group; potential differences in biological activity due to sterics. |
N4-(Cyclopropylmethyl)pyrimidine-2,4-diamine | C9H12N4 | Similar structure but with a pyrimidine core; may exhibit different reactivity patterns. |
5-(2-Chloro-3-fluoropyridin-4-yl)-N-cyclopropylpyrimidine-2,4-diamine | C12H13ClF2N4 | Incorporates halogen substituents; enhanced bioactivity due to electronegative atoms influencing binding interactions. |
This comparative analysis highlights the structural diversity within this class of compounds and their potential implications in drug discovery.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : A study demonstrated that derivatives of pyridine-based compounds could inhibit cancer cell proliferation by interfering with PI3K signaling pathways .
- Antimicrobial Research : In vitro studies indicated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Neurological Applications : Research on related diaminopyridines has shown promise in enhancing neuromuscular transmission in conditions like multiple sclerosis . This suggests that this compound may also have potential applications in treating neurological disorders.
Properties
IUPAC Name |
4-N-(cyclopropylmethyl)pyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-6-11-4-3-9(8)12-5-7-1-2-7/h3-4,6-7H,1-2,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYUTDYRFPKXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=C(C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651788 | |
Record name | N~4~-(Cyclopropylmethyl)pyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040043-50-2 | |
Record name | N~4~-(Cyclopropylmethyl)pyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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